![molecular formula C19H18N2O4 B2819800 N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide CAS No. 443117-40-6](/img/structure/B2819800.png)
N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like this one typically belong to the class of organic compounds known as pyridine carboxylic acids or derivatives. These are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like catalytic protodeboronation of alkyl boronic esters . Another method could involve the use of a condensing reagent, such as pyridine-3-carboxylic anhydride (3-PCA), in the presence of an activator .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic methods, including Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and UV/Visible studies .Chemical Reactions Analysis
The chemical reactions involving similar compounds can include processes like the thermal decomposition of pyridine and reactions with water, alcohols, and amines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using techniques like elemental analysis, molar conductance, and magnetic moments .Applications De Recherche Scientifique
Antimicrobial Activity
The compound N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide and its derivatives have demonstrated significant antimicrobial activity. A study by Zhuravel et al. (2005) synthesized several novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, which showed considerable antibacterial and antifungal activities, comparing favorably with standard drugs (Zhuravel et al., 2005).
Synthesis and Optical Properties
The compound has been involved in the synthesis of various heterocyclic compounds. For instance, Kumar and Mashelker (2007) synthesized novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety, expecting these to exhibit hypertensive activity (Kumar & Mashelker, 2007). Additionally, Briseño-Ortega et al. (2018) reported on the synthesis of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines and studied their optical properties, indicating potential application in organic semiconductors (Briseño-Ortega et al., 2018).
Anticancer and Anti-inflammatory Properties
Some derivatives of this compound have been explored for their potential in cancer treatment and anti-inflammatory activities. Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and screened them for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).
Antitubercular Activity
Suresh Kumar Raju et al. (2010) discovered that some derivatives of this compound are effective against Mycobacterium tuberculosis, showing more potency than first-line anti-tuberculosis drugs (Raju et al., 2010).
Synthesis of Anticonvulsant Agents
Kubicki et al. (2000) studied the crystal structures of anticonvulsant enaminones derived from this compound, providing insights into their potential therapeutic applications (Kubicki, Bassyouni, & Codding, 2000).
Analgesic Properties
Ukrainets et al. (2015) conducted a study on the analgesic properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, a derivative of the compound, showing potential for new analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Orientations Futures
Propriétés
IUPAC Name |
N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-12-5-4-6-14(7-12)21-18(23)16-8-15-13(10-22)9-20-11(2)17(15)25-19(16)24/h4-9,22H,3,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLUJYIAQLGBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC3=C(C(=NC=C3CO)C)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


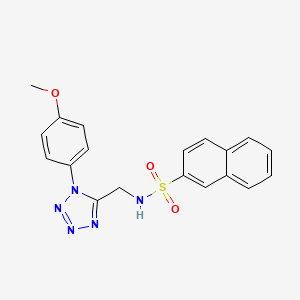

![5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2819723.png)
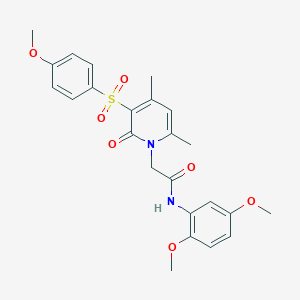
![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2819727.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2819728.png)
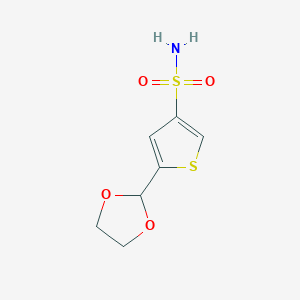
![1-(2-methyl-1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione](/img/structure/B2819731.png)
![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2819732.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2819736.png)
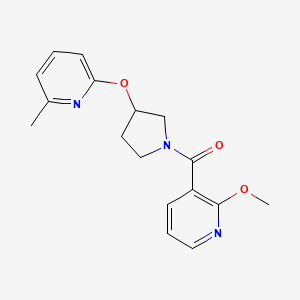
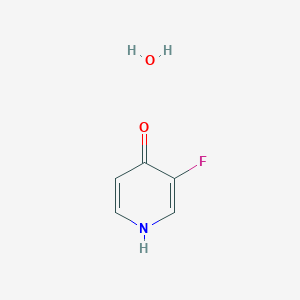
![1-[4-(3-Propan-2-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819740.png)